Evidence Item 1: Nucleophilic Substitution Reactivity – 4-Nitronicotinic Acid N-Oxide as a Halogenation Precursor
Treatment of 4-nitronicotinic acid N-oxide with phosphorus oxychloride yields 4-chloronicotinic acid, whereas the same reaction with phosphorus oxybromide yields 4-bromonicotinic acid [1]. In contrast, nicotinic acid N-oxide (CAS 2398-81-4) lacks the 4-nitro group and does not undergo analogous nucleophilic substitution under these conditions, and 4-nitronicotinic acid (CAS 100367-58-6) lacks the N-oxide oxygen required for this specific deoxygenative halogenation pathway [2]. This establishes a unique synthetic utility that is not shared by mono-functionalized analogs.
| Evidence Dimension | Reaction outcome with phosphorus oxyhalides |
|---|---|
| Target Compound Data | Yields 4-chloronicotinic acid (with POCl₃) or 4-bromonicotinic acid (with POBr₃) |
| Comparator Or Baseline | Nicotinic acid N-oxide: no analogous halogenation; 4-Nitronicotinic acid: no reaction via this pathway |
| Quantified Difference | Qualitative difference in reactivity; product identity confirmed |
| Conditions | Reaction with phosphorus oxychloride or phosphorus oxybromide |
Why This Matters
This unique reactivity makes the compound a strategic intermediate for accessing 4-halogenated nicotinic acid building blocks, which are otherwise difficult to synthesize.
- [1] Antituberculostats. VI. Nucleus-halogenated derivatives of nicotinic acid. (1967). Chemical Papers, 21(1-2), 109–114. View Source
- [2] Synthesis of 4-Nitro- and 5-Nitro-N-(2-nitroxyethyl) nicotinamide. (1986). Yakugaku Zasshi, 106(10), 872–877. View Source
